An In-Depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic Acid
Foreword
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a heterocyclic compound of significant interest. As a benzotriazole derivative, it belongs to a class of molecules recognized for their versatile applications in medicinal chemistry, functioning as scaffolds in the development of novel therapeutic agents.[1] This document will delve into the structural and electronic properties, acidity, solubility, melting point, and spectral characteristics of this compound, offering both theoretical insights and detailed experimental protocols for their determination.
Molecular Structure and Core Properties
7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, further substituted with a hydroxyl and a carboxylic acid group. This unique amalgamation of functional groups dictates its chemical reactivity and physical behavior.
The structural formula and key identifiers are presented below:
Chemical Structure:
Caption: Chemical structure of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₃ | PubChem[1] |
| Molecular Weight | 179.13 g/mol | PubChem[1] |
| IUPAC Name | 7-hydroxy-1H-benzotriazole-5-carboxylic acid | PubChem[1] |
| CAS Number | 155085-55-5 | PubChem[1] |
| XLogP3 | 0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
Note: XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient, indicating the lipophilicity of the molecule.
Acidity and pKa Determination
The acidity of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding. The molecule possesses three acidic protons: one on the carboxylic acid group, one on the hydroxyl group, and one on the triazole ring. The carboxylic acid proton is the most acidic, followed by the phenolic proton, and lastly the N-H proton of the triazole ring.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa values of a compound. The procedure involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh approximately 1-5 mg of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
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Titrant Preparation: Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
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pH Meter Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
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Titration: Immerse the calibrated pH electrode and a temperature probe into the sample solution. Add the NaOH titrant in small, precise increments, recording the pH value after each addition. Stir the solution continuously.
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Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. To accurately determine the equivalence points, a first derivative plot (ΔpH/ΔV vs. V) can be generated; the peaks of this plot correspond to the equivalence points.
Solubility Profile
The solubility of a drug candidate is a critical factor for its absorption and bioavailability. The presence of both polar (hydroxyl, carboxylic acid, triazole) and non-polar (benzene ring) moieties in 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid suggests a complex solubility profile.
Table 2: Predicted and Qualitative Solubility
| Solvent | Predicted/Qualitative Solubility | Rationale |
| Water | Sparingly soluble to slightly soluble | The polar functional groups can interact with water, but the aromatic ring limits aqueous solubility. Solubility is expected to be pH-dependent, increasing significantly at higher pH due to deprotonation of the carboxylic acid and hydroxyl groups. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent that is effective at solvating polar and non-polar molecules. |
| Methanol | Moderately soluble | A polar protic solvent that can engage in hydrogen bonding with the solute. |
| Dichloromethane | Poorly soluble | A non-polar solvent, unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay
The shake-flask method is the gold standard for determining thermodynamic solubility.
Workflow for Solubility Determination:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
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Sample Preparation: Add an excess amount of solid 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid to a vial containing a known volume of the desired solvent.
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
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Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Melting Point
The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. A sharp melting range is indicative of a pure compound.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a standard and straightforward technique for determining the melting point of a solid.
Step-by-Step Methodology:
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Sample Preparation: Finely powder a small amount of dry 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a melting point apparatus.
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Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the compound.
Spectral Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzotriazole ring system is a chromophore that absorbs UV radiation. The presence of the hydroxyl and carboxylic acid groups as auxochromes is expected to influence the absorption maxima.
Expected Spectral Features: The UV spectrum of a benzotriazole derivative typically shows multiple absorption bands in the UV region. For 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, π → π* transitions of the aromatic system are expected. The exact position of the absorption maxima (λmax) will be influenced by the solvent polarity and pH.
Experimental Protocol: UV-Vis Spectrum Acquisition
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Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water).
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Blank Measurement: Record the absorbance of the pure solvent (blank) over the desired wavelength range (e.g., 200-400 nm).
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Sample Measurement: Record the absorbance of the sample solution over the same wavelength range.
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Data Processing: Subtract the blank spectrum from the sample spectrum to obtain the final UV-Vis spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR are crucial for structural assignment.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.
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Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with deuterium in deuterated solvents.
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NH Proton: A broad singlet corresponding to the proton on the triazole ring.
Expected ¹³C NMR Spectral Features:
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Aromatic Carbons: Signals in the aromatic region (typically δ 110-160 ppm).
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Carboxylic Carbon: A signal in the downfield region (typically δ 165-185 ppm).
Experimental Protocol: NMR Sample Preparation and Analysis
Workflow for NMR Analysis:
Caption: Workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 5-20 mg of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for many polar compounds and will allow for the observation of exchangeable protons).
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. For unambiguous signal assignment, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are highly recommended.
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Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, integration, and coupling patterns to assign all signals to the corresponding atoms in the molecule.
Conclusion
The physicochemical properties of 7-Hydroxy-1H-benzo[d]triazole-5-carboxylic acid, a molecule with significant potential in drug discovery, are governed by its distinct structural features. A thorough characterization of its acidity, solubility, melting point, and spectral properties is essential for its development and application. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data, enabling researchers to build a comprehensive understanding of this promising compound. This knowledge is fundamental for advancing its journey from a laboratory curiosity to a potential therapeutic agent.
References
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Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available at: [Link]
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7-Hydroxy-1H-benzo[d][1][2][3]triazole-5-carboxylic acid. PubChem. Available at: [Link]
